molecular formula C18H21FN2O2 B13411216 Azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester CAS No. 847865-45-6

Azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester

Cat. No.: B13411216
CAS No.: 847865-45-6
M. Wt: 316.4 g/mol
InChI Key: PGYOHCXTJCMRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester is a synthetic azepinoindole derivative characterized by a 9-fluoro substituent on the indole core, a 1,1-dimethyl group on the tetrahydroazepine ring, and a 1-methylethyl (isopropyl) ester moiety. The fluorine position, ester group, and substituents critically influence its biological activity and applications.

Properties

CAS No.

847865-45-6

Molecular Formula

C18H21FN2O2

Molecular Weight

316.4 g/mol

IUPAC Name

propan-2-yl 9-fluoro-1,1-dimethyl-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate

InChI

InChI=1S/C18H21FN2O2/c1-10(2)23-17(22)13-8-20-9-18(3,4)15-12-7-11(19)5-6-14(12)21-16(13)15/h5-8,10,20-21H,9H2,1-4H3

InChI Key

PGYOHCXTJCMRBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CNCC(C2=C1NC3=C2C=C(C=C3)F)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which after several steps, forms the desired azepinoindole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis yields a tricyclic indole intermediate, which can be further transformed into the final azepinoindole compound .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, azepinoindole derivatives are studied for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities . The unique structure of this compound makes it a valuable tool in drug discovery and development . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of various drugs.

Mechanism of Action

The mechanism of action of azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways . The indole ring system is known to interact with various biological targets, including enzymes and receptors, leading to its pharmacological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Key Analogs

The table below summarizes structural variations, applications, and research findings for the target compound and related azepinoindole derivatives:

Compound Name Substituents Ester Group Key Applications Research Findings References
Target Compound 9-fluoro 1-methylethyl (isopropyl) Potential FXR agonism (inferred from analogs) Structural similarity to WAY-362450 suggests possible antiatherogenic effects; ester group impacts lipophilicity and bioavailability.
WAY-362450 (FXR-450) 3,4-difluorobenzoyl Isopropyl FXR agonist, atherosclerosis therapy Reduces aortic plaque formation in ApoE knockout mice; oral bioavailability and selective FXR activation.
X-Ceptor 3,4-difluorobenzoyl Ethyl FXR modulation (hepatic ApoA-I repression) Ethyl ester confers lower lipophilicity compared to isopropyl analogs, affecting tissue distribution.
8-Fluoro Analog 8-fluoro Ethyl Undisclosed (structural analog) Fluorine at position 8 alters electronic properties; no direct pharmacological data provided.
NO Probe (629662-61-9) 9-[bis(phenylmethyl)amino] Ethyl Fluorescent NO detection Used in DAF-2-related probes for real-time NO monitoring in biological systems; substituent enables fluorescence emission.

Key Comparative Insights

Ester Group and Pharmacokinetics
  • 1-Methylethyl (Isopropyl) vs. Ethyl Esters: The isopropyl ester in the target compound and WAY-362450 increases lipophilicity compared to ethyl esters (e.g., X-Ceptor), enhancing membrane permeability and oral bioavailability . Ethyl esters (e.g., NO probe 629662-61-9) may improve aqueous solubility for in vitro applications.

Biological Activity

Azepino[4,5-b]indole derivatives, including Azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

  • Molecular Formula : C14H18FN
  • Molecular Weight : 233.3 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Recent studies indicate that azepino-indole compounds may exert their biological effects through various mechanisms:

  • Enzyme Interaction : The enzyme strictosidine synthase (STR) has been shown to catalyze reactions involving azepino-indole skeletons. This enzyme can facilitate the formation of new alkaloid structures that exhibit significant biological activity, including antimalarial properties .
  • Receptor Modulation : Compounds in this class may interact with neurotransmitter receptors, such as histamine receptors, influencing neurological functions and potentially offering therapeutic effects in neurodegenerative diseases .

Anticancer Activity

Several studies have investigated the anticancer potential of azepino-indole derivatives:

  • Cytotoxicity Assays : Research has demonstrated that certain azepino-indole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study found that specific derivatives did not show significant antiproliferative effects against prostate (PC-3), colorectal (HCT-116), and breast (MCF-7) cancer cells .

Antimicrobial Properties

Azepino-indoles have also been explored for their antimicrobial activities:

  • In Vitro Studies : Some derivatives have shown promising results against pathogenic bacteria and fungi. The mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Study 1: Anticancer Activity Evaluation

A study conducted on the seed cotyledons of Chrysophyllum albidum revealed the isolation of new azepinoindole alkaloids. These compounds were subjected to MTT assays to evaluate their cytotoxicity against HeLa cells. The results showed no significant cytotoxic effects, indicating that while these compounds are structurally interesting, they may require further modification to enhance their biological activity .

Study 2: Enzyme Mechanism Elucidation

Another investigation focused on the enzymatic mechanisms involved in the synthesis of azepino-indole skeletons via strictosidine synthase. Quantum chemical calculations provided insights into the reaction pathways and energetics involved in forming these complex structures .

Data Table: Summary of Biological Activities

Activity TypeCompound NameEffectReference
AnticancerAzepino[4,5-b]indole derivativeNo significant effect on HeLa
AntimicrobialVarious azepino-indolesPromising activity against bacteria
Enzyme InteractionAzepino-indole skeleton via STRFacilitates new alkaloid formation

Q & A

Q. What are the key structural features of this compound that influence its activity as an FXR agonist?

The compound’s efficacy as a farnesoid X receptor (FXR) agonist is attributed to its azepinoindole core, fluorinated aromatic substituents, and esterification pattern. The 3,4-difluorobenzoyl group enhances receptor binding affinity by optimizing hydrophobic interactions, while the 1-methylethyl ester improves metabolic stability and oral bioavailability . To validate structure-activity relationships (SAR), researchers should synthesize analogs with modified substituents (e.g., replacing fluorine with other halogens) and compare their binding affinities using FXR luciferase reporter assays.

Q. What methodologies are recommended for synthesizing and purifying this compound?

The synthesis involves a multi-step sequence starting from azepino[4,5-b]indole precursors. Key steps include:

  • Step 1 : Condensation of 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole with 3,4-difluorobenzoyl chloride under anhydrous conditions .
  • Step 2 : Esterification using isopropyl alcohol and a coupling agent like DCC (dicyclohexylcarbodiimide) .
    Purification is achieved via silica gel chromatography (hexane/ethyl acetate gradient) followed by preparative HPLC (>98% purity) .

Q. How can researchers assess the compound’s pharmacokinetic properties in preclinical models?

  • Oral bioavailability : Administer the compound orally and intravenously in rodents, then measure plasma concentrations using LC-MS/MS .
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound degradation over time .
  • Tissue distribution : Use radiolabeled (e.g., ¹⁴C) analogs to track accumulation in target tissues (e.g., liver, intestine) .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural confirmation : ¹H/¹³C NMR for backbone assignment, high-resolution mass spectrometry (HRMS) for molecular weight verification .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds .

Advanced Research Questions

Q. How can contradictory data on FXR-mediated antiatherogenic effects be resolved?

Inconsistent results in FXR knockout models (e.g., increased vs. reduced atherosclerosis) may stem from differences in:

  • Dietary conditions : High-fat/high-cholesterol diets exacerbate plaque formation, masking genotype-specific effects .
  • Genetic background : Strain-specific modifiers (e.g., ApoE vs. IdlR knockouts) influence lipoprotein metabolism .
    To resolve contradictions, standardize diet protocols across studies and use conditional FXR knockout models to isolate tissue-specific effects (e.g., hepatocyte vs. macrophage FXR deletion).

Q. What strategies optimize experimental design for in vivo efficacy studies?

  • Animal models : Use ApoE⁻/⁻ or Ldlr⁻/⁻ mice fed atherogenic diets to mimic human dyslipidemia .
  • Dosage : Administer 10–30 mg/kg/day orally for 8–12 weeks, monitoring plaque area via aortic en face staining .
  • Control groups : Include wild-type mice and a reference FXR agonist (e.g., obeticholic acid) to benchmark efficacy .

Q. How can molecular interactions between the compound and FXR be elucidated?

  • Crystallography : Co-crystallize the compound with the FXR ligand-binding domain (LBD) to resolve binding modes .
  • Mutagenesis : Introduce point mutations (e.g., S329A, H447A) in FXR-LBD and measure binding affinity via surface plasmon resonance (SPR) .
  • Transcriptomics : Perform RNA-seq on treated hepatocytes to identify FXR target genes (e.g., SHP, BSEP) and pathway enrichment .

Q. What approaches validate target engagement in complex biological systems?

  • Biomarker profiling : Quantify plasma bile acids (e.g., CA, CDCA) and hepatic CYP7A1 activity, as FXR activation suppresses bile acid synthesis .
  • Imaging : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to visualize intracellular FXR localization via confocal microscopy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in macrophage-specific FXR effects?

Conflicting reports on macrophage FXR’s role in foam cell formation may arise from:

  • Compensatory pathways : Upregulation of LXR or PPARγ in knockout models .
  • Phenotypic plasticity : M1 vs. M2 macrophage polarization alters CD36 expression and lipid uptake .
    To mitigate variability, isolate primary macrophages from study models and assess oxLDL uptake under standardized conditions (e.g., 50 μg/mL oxLDL for 24 hours).

Methodological Tables

Q. Table 1. Key Pharmacokinetic Parameters in Preclinical Models

ParameterValue (Mean ± SD)MethodReference
Oral Bioavailability65 ± 12%LC-MS/MS (plasma)
Half-life (t₁/₂)6.8 ± 1.2 hrsNon-compartmental analysis
Hepatic Clearance22 ± 4 mL/min/kgLiver microsome incubation

Q. Table 2. Recommended In Vivo Study Parameters

ParameterRecommendationRationale
Animal ModelApoE⁻/⁻ mice on high-fat dietMimics human atherosclerosis
Treatment Duration12 weeksEnsures plaque development
Endpoint AnalysisAortic root histology, serum LDL-C/HDL-C ratioQuantifies plaque and lipid changes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.